1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine
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Overview
Description
1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine family This compound is characterized by the presence of two benzyl groups attached to a piperazine ring, with ethoxy and trimethoxy substituents on the benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzyl chloride and 3,4,5-trimethoxybenzyl chloride.
Nucleophilic Substitution: These benzyl chlorides are then reacted with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent selection, and reaction time.
Purification and Quality Control: Advanced purification techniques and quality control measures are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- 1-(4-Ethoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine
- 1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxyphenyl)piperazine
Uniqueness
1-(4-Ethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine is unique due to its specific substitution pattern on the benzyl groups, which may confer distinct chemical and biological properties compared to similar compounds. Its combination of ethoxy and trimethoxy groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H32N2O4 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C23H32N2O4/c1-5-29-20-8-6-18(7-9-20)16-24-10-12-25(13-11-24)17-19-14-21(26-2)23(28-4)22(15-19)27-3/h6-9,14-15H,5,10-13,16-17H2,1-4H3 |
InChI Key |
KWZWMUYZCAERRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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